
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone framework, which consists of two benzene rings connected by a central pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriately substituted salicylic acids with phenol derivatives. One common method includes the use of salicylic acid derivatives and phenol derivatives under acidic conditions, followed by cyclization to form the xanthone core .
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of laboratory-scale synthetic routes. This includes the use of catalysts such as zinc chloride or phosphoryl chloride to enhance yield and reduce reaction times . Microwave-assisted synthesis has also been explored to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trihydroxy-2,7-dimethoxy-9H-xanthen-9-one: Similar structure but different substitution pattern.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with different hydroxyl and methoxy substitutions.
Uniqueness
1,3,8-Trihydroxy-2,6-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
116368-97-9 |
|---|---|
Molecular Formula |
C15H12O7 |
Molecular Weight |
304.25 g/mol |
IUPAC Name |
1,3,8-trihydroxy-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O7/c1-20-6-3-7(16)11-9(4-6)22-10-5-8(17)15(21-2)14(19)12(10)13(11)18/h3-5,16-17,19H,1-2H3 |
InChI Key |
WWLABYIROBORPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


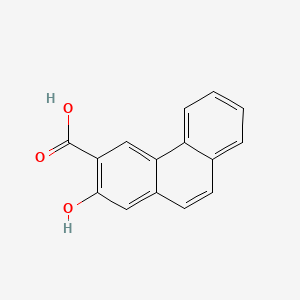

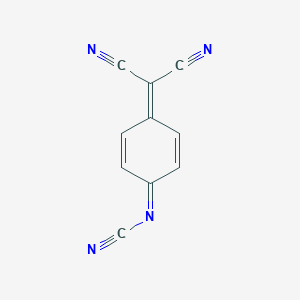
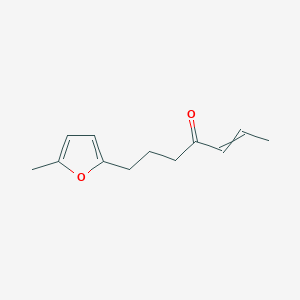
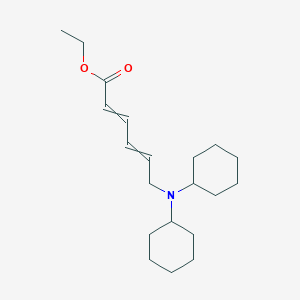
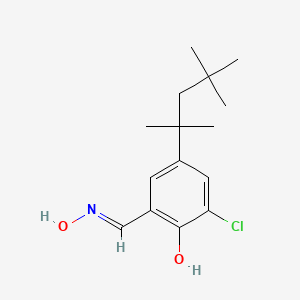
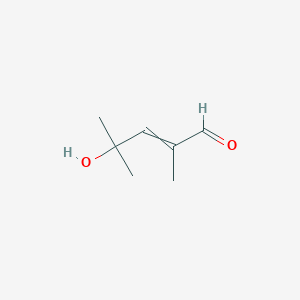
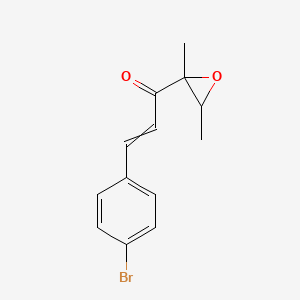
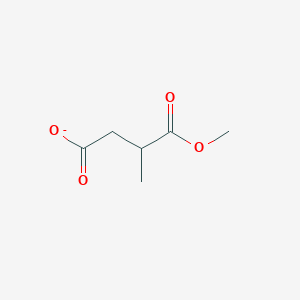
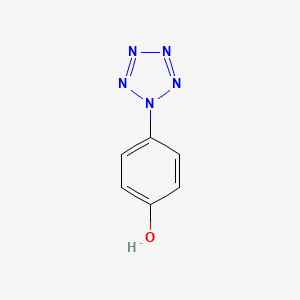
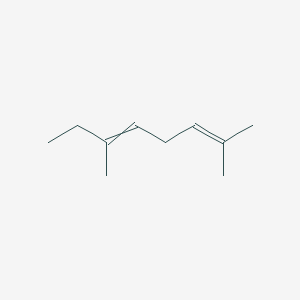


![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
